molecular formula C11H17NO2 B2837404 2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol CAS No. 123752-64-7

2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol

Cat. No.: B2837404
CAS No.: 123752-64-7
M. Wt: 195.262
InChI Key: IEPASJZYYJFCDB-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a dimethylamino group, a methoxy group, and a methyl group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol typically involves the reaction of formaldehyde, 2-methoxy-4-methylphenol, and dimethylamine . The reaction is carried out in water for 1.5 hours, resulting in the formation of the desired compound. The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a dimethylamino group and a methoxy group on the benzene ring allows for a wide range of chemical reactions and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-6-methoxy-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-5-9(7-12(2)3)11(13)10(6-8)14-4/h5-6,13H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPASJZYYJFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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